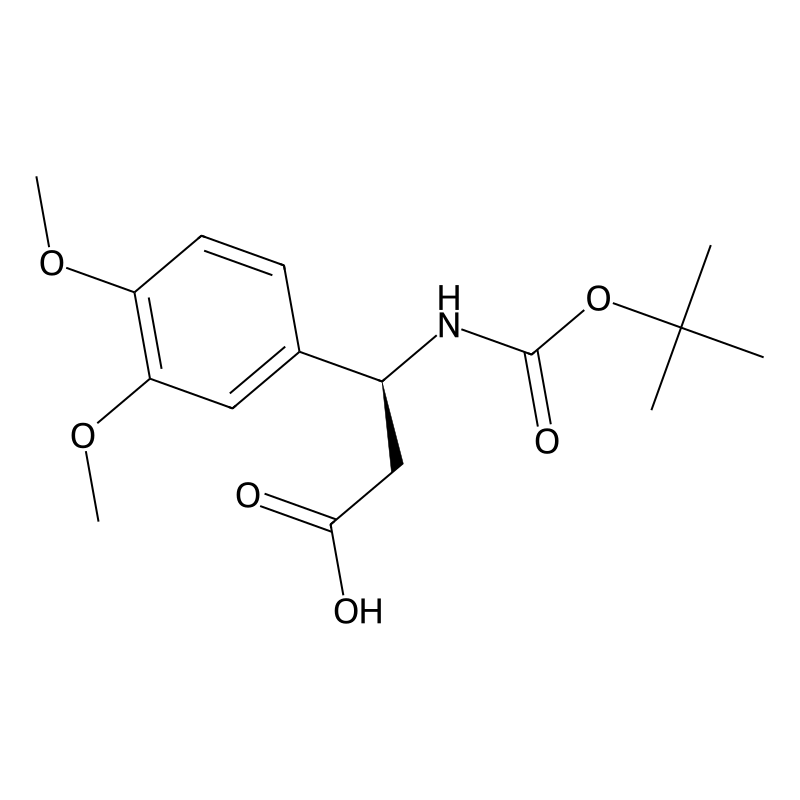

(S)-3-((tert-Butoxycarbonyl)amino)-3-(3,4-dimethoxyphenyl)propanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(S)-3-((tert-Butoxycarbonyl)amino)-3-(3,4-dimethoxyphenyl)propanoic acid is a chiral compound characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group on the amino group and a 3,4-dimethoxyphenyl moiety. This compound is an α-amino acid derivative, specifically a propanoic acid, which plays a crucial role in various biological and chemical applications. Its structure allows for specific interactions with biological targets, making it of interest in medicinal chemistry and drug design.

- Wear gloves, eye protection, and a lab coat when handling the compound.

- Avoid inhalation and ingestion.

- Store in a cool, dry place away from incompatible chemicals.

Peptide synthesis:

(S)-DOPA-OBoc is a valuable building block for the synthesis of peptides containing the DOPA (3,4-dihydroxyphenylalanine) unit. DOPA is a naturally occurring amino acid found in plants and animals and plays a crucial role in various biological processes, including neurotransmission and melanogenesis [1]. By incorporating (S)-DOPA-OBoc into peptide sequences, researchers can study the structure-activity relationships of DOPA-containing peptides and develop novel therapeutic agents [2].

Medicinal chemistry:

(S)-DOPA-OBoc serves as a starting material for the synthesis of DOPA derivatives with potential medicinal applications. These derivatives can be explored for various therapeutic purposes, including:

Treatment of neurodegenerative diseases

DOPA is a precursor to dopamine, a neurotransmitter involved in movement control. Studies investigate if DOPA derivatives can improve symptoms associated with Parkinson's disease and other neurodegenerative conditions [3].

Antioxidant and anti-inflammatory properties

The presence of methoxy groups in (S)-DOPA-OBoc suggests potential antioxidant and anti-inflammatory activities. Researchers are exploring these possibilities in various disease models [4, 5].

Sources

Organic chemistry:

(S)-DOPA-OBoc can be employed in various organic chemistry studies, including:

Asymmetric synthesis

Due to its chiral nature, (S)-DOPA-OBoc can be used as a chiral auxiliary or catalyst in asymmetric synthesis reactions, allowing for the selective production of enantiomerically pure compounds [6].

Development of new synthetic methods

The unique functional groups present in (S)-DOPA-OBoc can be exploited to develop novel synthetic methodologies and explore reactivity patterns of related compounds [7].

Sources

- Amide Formation: The Boc-protected amino group can react with carboxylic acids to form amides.

- Deprotection: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amine.

- Esterification: The carboxylic acid functionality can react with alcohols to form esters.

These reactions are fundamental in organic synthesis and can be utilized to modify the compound for various applications in pharmaceuticals and materials science

Biologically, (S)-3-((tert-Butoxycarbonyl)amino)-3-(3,4-dimethoxyphenyl)propanoic acid exhibits potential pharmacological activities due to its structural similarity to natural amino acids. It may interact with various biological targets, influencing metabolic pathways. The biological activity is often assessed through bioassays that measure the compound's effects on cell viability, enzyme inhibition, or receptor binding . Its activity is likely dose-dependent and influenced by its absorption, distribution, metabolism, and excretion (ADME) properties .

The synthesis of (S)-3-((tert-Butoxycarbonyl)amino)-3-(3,4-dimethoxyphenyl)propanoic acid typically involves:

- Protection of the Amino Group: Using tert-butoxycarbonyl chloride to protect the amino group.

- Formation of the Propanoic Acid Backbone: Utilizing standard organic reactions to construct the propanoic acid framework.

- Coupling Reaction: Employing coupling agents (e.g., EDC or DCC) to link the Boc-protected amine with the appropriate carboxylic acid.

- Purification: The final product is purified using techniques like chromatography.

These methods highlight the versatility of organic synthesis techniques in producing complex molecules

The compound has several applications: Its unique structure allows for diverse functionalization possibilities, enhancing its utility in various scientific fields .

Interaction studies focus on understanding how (S)-3-((tert-Butoxycarbonyl)amino)-3-(3,4-dimethoxyphenyl)propanoic acid interacts with biological macromolecules. Techniques such as:

- Surface Plasmon Resonance (SPR): To study binding kinetics.

- Nuclear Magnetic Resonance (NMR): For structural elucidation and interaction mapping.

- High-throughput Screening: To evaluate biological activity against various targets.

These studies provide insights into its mechanism of action and potential therapeutic applications .

Similar compounds include:

- L-Leucine: A branched-chain amino acid involved in protein synthesis.

- L-Valine: Another branched-chain amino acid with similar metabolic pathways.

- N-Boc-L-alanine: A simpler Boc-protected amino acid used in peptide synthesis.

Comparison TableCompound Structure Type Biological Activity Unique Features (S)-3-((tert-Butoxycarbonyl)amino)-3-(3,4-dimethoxyphenyl)propanoic acid α-amino acid derivative Potential pharmacological effects Contains a dimethoxyphenyl moiety L-Leucine Branched-chain amino acid Essential for protein synthesis Not chiral; simpler structure L-Valine Branched-chain amino acid Essential for protein synthesis Not chiral; simpler structure N-Boc-L-alanine α-amino acid Used in peptide synthesis Simpler than target compound

| Compound | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| (S)-3-((tert-Butoxycarbonyl)amino)-3-(3,4-dimethoxyphenyl)propanoic acid | α-amino acid derivative | Potential pharmacological effects | Contains a dimethoxyphenyl moiety |

| L-Leucine | Branched-chain amino acid | Essential for protein synthesis | Not chiral; simpler structure |

| L-Valine | Branched-chain amino acid | Essential for protein synthesis | Not chiral; simpler structure |

| N-Boc-L-alanine | α-amino acid | Used in peptide synthesis | Simpler than target compound |

This comparison highlights the unique structural features of (S)-3-((tert-Butoxycarbonyl)amino)-3-(3,4-dimethoxyphenyl)propanoic acid that may confer distinct biological properties compared to its analogs .